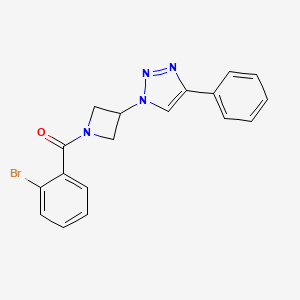

(2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(2-bromophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O/c19-16-9-5-4-8-15(16)18(24)22-10-14(11-22)23-12-17(20-21-23)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKMQYFOIJTJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Br)N3C=C(N=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is typically introduced via CuAAC, leveraging the reaction between an azide and alkyne. For example, 3-(azidomethyl)azetidine derivatives react with phenylacetylene under Cu(I) catalysis to yield 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine intermediates. This method achieves regioselective 1,4-disubstituted triazole formation, critical for subsequent functionalization.

Reaction conditions:

- Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)

- Solvent: tert-Butanol/H₂O (1:1)

- Temperature: 60°C, 12–24 hours

- Yield: 75–92%

Ring-Closing Metathesis (RCM) for Azetidine Synthesis

Azetidine rings are alternatively constructed via RCM using Grubbs catalysts. For instance, N-allyl-N-propargyl amines undergo metathesis to form 3-alkenylazetidines, which are hydrogenated to saturated analogs. Subsequent triazole installation follows CuAAC protocols.

Methanone Core Assembly and Coupling

The (2-bromophenyl)methanone group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation.

Carbonyldi(1,2,4-triazole) (CDT)-Mediated Coupling

CDT serves as a carbonyl transfer agent, enabling efficient acylation of azetidine-triazole intermediates. A representative procedure involves:

Activation of 2-Bromobenzoic Acid :

Coupling with Azetidine-Triazole :

| Step | Reagent(s) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | CDT | DCM | 25°C | 2 h | 95% |

| 2 | Azetidine | MeCN | 82°C | 3 h | 80% |

Direct Acylation with 2-Bromobenzoyl Chloride

Alternative protocols employ 2-bromobenzoyl chloride for one-step acylation:

- Procedure : 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine (1.0 eq.) is treated with 2-bromobenzoyl chloride (1.1 eq.) and triethylamine (2.0 eq.) in tetrahydrofuran (THF) at 0°C→25°C for 12 hours.

- Yield : 88% after recrystallization from ethanol/water.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate CDT-mediated couplings but risk triazole decomposition. Dichloromethane/acetonitrile mixtures balance reactivity and stability.

Catalytic Additives

Triethylamine (TEA) suppresses HCl byproduct interference during acylation. In contrast, DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilicity in hindered systems.

Temperature Control

Exothermic acylations require gradual warming (0°C→25°C) to minimize side reactions like azetidine ring-opening.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) confirms ≥98% purity with tR = 6.2 minutes.

Análisis De Reacciones Químicas

Types of Reactions

(2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium azide, phenylacetylene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

Biological Applications

The compound's potential therapeutic applications are significant due to the biological activities associated with its structural components:

Antimicrobial Activity: The triazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents.

Anticancer Properties: Research indicates that compounds containing triazole and azetidine moieties may exhibit anticancer activity, providing a pathway for drug development targeting various cancer types.

Computational Studies: Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the pharmacological profiles of this compound, suggesting various potential biological activities including anti-inflammatory and analgesic effects.

Industrial Applications

In addition to its biological significance, (2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has applications in materials science:

Advanced Materials Production: The unique structure allows for the development of advanced materials with specific properties suitable for coatings and polymers.

Chemical Building Block: Its versatility as a building block facilitates the synthesis of more complex molecules in organic chemistry.

Mecanismo De Acción

The mechanism of action of (2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The azetidinone moiety can interfere with cell division and proliferation, making it effective against cancer cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Triazole and Brominated Aromatic Systems

a. 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone ()

- Structure: Differs in the substituent positions: the target compound has a 2-bromophenyl group and azetidine, while this analogue features a 4-bromophenyl group and ethanone.

- Crystallography : The triazole ring in both compounds lies nearly planar, but the bromophenyl group in the analogue is twisted by ~52° relative to the triazole plane, whereas the target compound’s azetidine may impose distinct torsional constraints .

- Biological Relevance : The analogue exhibits antimicrobial and enzyme inhibition (e.g., VIM-2 Metallo-β-Lactamase), suggesting the target compound’s triazole-azetidine hybrid could have similar applications .

b. (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-(2,6-difluorophenyl)methanone (–6)

- Structure : Replaces triazole with pyrazole and incorporates difluorophenyl instead of bromophenyl.

- Physicochemical Properties: Fluorine atoms increase electronegativity and metabolic stability compared to bromine.

NMR Profiling and Substituent Effects ()

A study comparing NMR shifts of rapamycin derivatives (compounds 1 and 7) revealed that substituents in regions A (positions 39–44) and B (positions 29–36) caused significant chemical shift deviations, while other regions remained unchanged. For the target compound, the azetidine’s strain and triazole’s electron-withdrawing effects may similarly perturb NMR shifts in specific regions, aiding structural elucidation .

Lumping Strategy for Functional Group Analysis ()

The “lumping” approach groups compounds with shared functional groups (e.g., triazole, bromophenyl) to predict properties. The target compound’s triazole and bromophenyl motifs align with lumped categories for pharmacokinetic modeling, suggesting similarities in solubility and reactivity with other triazole-bearing molecules .

Data Tables

Table 1: Comparative Physicochemical Properties

Key Research Findings and Implications

- Structural Flexibility : The azetidine’s strain may enhance binding affinity compared to larger rings (e.g., piperidine) in analogues .

- Halogen Effects : The 2-bromophenyl group’s ortho-substitution could sterically hinder interactions compared to para-substituted analogues, impacting target selectivity .

- Triazole vs.

Actividad Biológica

The compound (2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone represents a significant interest in medicinal chemistry due to its complex structure, which integrates a bromobenzene moiety, a triazole ring, and an azetidine structure. This combination suggests potential biological activities that could be harnessed for therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

This indicates the presence of:

- A bromophenyl group

- A triazole ring known for its pharmacological properties

- An azetidine moiety which contributes to the compound's overall biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

- Antimicrobial Activity : The triazole ring is associated with significant antimicrobial properties. Triazole derivatives have been documented to show effectiveness against a range of bacterial and fungal pathogens.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures to this compound may possess anticancer activities. For instance, triazole derivatives have shown promise in inhibiting cancer cell proliferation in various human cancer lines .

Anticancer Studies

A study involving various triazole derivatives indicated promising results against several cancer cell lines. The compound's structural features may enhance its interaction with biological targets involved in cancer progression. Specifically, compounds similar to this one have demonstrated effectiveness against colon and CNS cancer cell lines .

Antimicrobial Studies

Research utilizing computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) has suggested that this compound may possess significant antimicrobial activity. The presence of the triazole moiety is particularly relevant as it has been linked to both antifungal and antibacterial properties .

Case Study 1: Anticancer Activity

In a comparative analysis of triazole derivatives, several compounds were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The results indicated that compounds with a similar azetidine structure exhibited notable cytotoxic effects, particularly against SF-295 (CNS) and HCT-15 (colon) cell lines .

Case Study 2: Antimicrobial Efficacy

A series of 4-substituted triazoles were tested for their antimicrobial efficacy. The findings revealed that these compounds effectively inhibited the growth of both gram-positive and gram-negative bacteria, highlighting the potential therapeutic applications of triazole-containing compounds in treating infections .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone?

- Methodology :

- Step 1 : Synthesize the azetidine core via ring-opening of epichlorohydrin derivatives or strain-driven cyclization of β-amino alcohols.

- Step 2 : Introduce the 1,2,3-triazole moiety using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction (e.g., reacting an azide-functionalized azetidine with a phenylacetylene derivative) .

- Step 3 : Attach the 2-bromophenyl group via nucleophilic acyl substitution or Friedel-Crafts acylation under anhydrous conditions .

- Key Considerations : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps and monitor reaction progress via TLC or HPLC.

Q. How can the compound’s structure be confirmed post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for azetidine (δ ~3.5–4.5 ppm), triazole protons (δ ~7.5–8.5 ppm), and bromophenyl aromatic signals (δ ~7.0–7.8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS (HRMS).

- X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues (e.g., triazole substitution pattern) .

Q. What are the primary solubility and stability profiles of this compound?

- Methodology :

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (DCM, chloroform) using gravimetric analysis or UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under acidic/basic (pH 2–12), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor via HPLC for decomposition products (e.g., triazole ring cleavage) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using docking software (AutoDock, Schrödinger). Focus on triazole-azetidine flexibility and bromophenyl π-π stacking .

- Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ values from enzyme assays).

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in NOESY/ROESY correlations for azetidine conformation.

- Solution :

- Perform variable-temperature NMR to assess dynamic effects.

- Synthesize isotopically labeled analogs (¹³C/¹⁵N) for unambiguous assignment .

- Cross-validate with X-ray crystallography .

Q. What strategies mitigate low yields in triazole-azetidine coupling reactions?

- Troubleshooting :

- Catalyst Optimization : Screen Cu(I) sources (CuBr, CuI) with ligands (TBTA, BTTAA) to enhance regioselectivity (1,4- vs. 1,5-triazole) .

- Solvent Effects : Use DMF/H₂O mixtures for improved azide solubility.

- Microwave Assistance : Apply microwave irradiation (100–120°C, 30 min) to accelerate reaction kinetics .

Q. How to design biological activity studies for this compound?

- Experimental Design :

- Target Selection : Prioritize kinases or GPCRs based on triazole’s ATP-mimetic properties .

- Assays :

- In vitro : Enzyme inhibition (e.g., fluorescence polarization), cytotoxicity (MTT assay on cancer cell lines).

- In vivo : Pharmacokinetics (oral bioavailability, plasma half-life) in rodent models.

- Controls : Compare with structurally similar compounds (e.g., 2-chlorophenyl analogs) to isolate bromine’s electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.